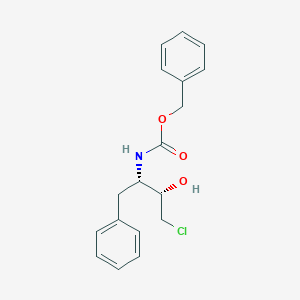

(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane

Descripción general

Descripción

(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (CAS No. 128018-43-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C18H20ClNO3

- Molecular Weight : 333.81 g/mol

- Synonyms :

- Benzyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate

- N-benzyloxycarbonyl-3(S)-amino-1-chloro-4-phenyl-2(S)-butanol

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The compound's benzyloxycarbonyl group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound enzymes and receptors.

Cytotoxicity Studies

Recent studies have revealed significant insights into the cytotoxic properties of this compound. For instance, research on related benzyl compounds indicates that they can undergo metabolic activation leading to the formation of reactive intermediates that exhibit cytotoxic effects.

A study highlighted the metabolism of benzyl sulfides which suggested that similar pathways may be involved in the bioactivation of this compound, resulting in the generation of unstable thiols that could contribute to cellular toxicity .

Comparative Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide | 15 | Rat Hepatocytes |

| Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide | 10 | Rat Hepatocytes |

The exact IC50 values for this compound in various cell lines remain to be determined; however, comparative studies with structurally related compounds suggest potential for significant cytotoxicity.

Study on Metabolic Activation

A pivotal study investigated the metabolic pathways of similar benzyl compounds in rat hepatic microsomes. It was found that these compounds were metabolized to yield reactive species capable of inducing cytotoxic effects in isolated hepatocytes . This finding underscores the importance of metabolic activation in determining the biological activity of compounds like this compound.

Research on Structure-Activity Relationship

Further research into the structure-activity relationship (SAR) of carbamate derivatives has shown that modifications in the benzyloxycarbonyl group can significantly alter biological activity. This suggests that optimizing this moiety could enhance the therapeutic potential or reduce toxicity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Research

One of the primary applications of (2S,3S)-3-(benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane is in anticancer research. The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of this compound can inhibit specific pathways related to tumor growth and metastasis.

Case Study : A study published in a peer-reviewed journal demonstrated that modifications of the compound lead to enhanced cytotoxicity against various cancer cell lines. The findings suggested that the benzyloxycarbonyl group plays a significant role in increasing the compound's bioactivity by facilitating better cellular uptake and target interaction.

Organic Synthesis

2. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, making it useful in creating other pharmaceuticals or agrochemicals.

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Formation of new amides or esters |

| Reduction | Reduction of the chloro group | Alcohol derivatives |

| Coupling | Coupling with other aromatic compounds | Formation of biaryl compounds |

Therapeutic Potential

3. Neurological Applications

Emerging research indicates that this compound may have potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier opens avenues for exploring its effects on neurodegenerative diseases.

Case Study : Preliminary studies have shown that the compound can modulate neurotransmitter levels, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate its mechanism of action and efficacy.

Propiedades

IUPAC Name |

benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJAOKKAXVGEIH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446231 | |

| Record name | Benzyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128018-43-9 | |

| Record name | Benzyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.